molecular formula C7H15NO B1602860 2-Isopropylmorpholine CAS No. 89855-02-7

2-Isopropylmorpholine

Cat. No.: B1602860
CAS No.: 89855-02-7
M. Wt: 129.2 g/mol
InChI Key: DNBOOEPFXFVICE-UHFFFAOYSA-N
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Description

2-Isopropylmorpholine (CAS No. 89855-02-7) is a substituted morpholine derivative with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. It is characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with an isopropyl group (-CH(CH₃)₂) attached at the 2-position . The compound exists in enantiomeric forms, such as (R)-2-Isopropylmorpholine (CAS No. 792886-64-7), which has defined stereochemistry critical for applications in asymmetric synthesis or pharmaceutical intermediates . It is typically stored at 2–8°C under inert conditions to maintain stability .

Properties

IUPAC Name

2-propan-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBOOEPFXFVICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600912
Record name 2-(Propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89855-02-7
Record name 2-(Propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The general preparation method for 2-Isopropylmorpholine involves the reaction of acetone and morpholine under the catalysis of a base. This reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

2-Isopropylmorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Isopropylmorpholine exerts its effects involves its interaction with various molecular targets. The nitrogen atom in the morpholine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can act as a central inhibitory agent on several kinase enzymes involved in cytokinesis and cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Alkyl Substituents

The following table compares 2-Isopropylmorpholine with other alkyl-substituted morpholine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Purity Price (per 1g) Key Structural Difference
This compound C₇H₁₅NO 129.20 95% $154 (100 mg) Isopropyl group at 2-position
(R)-3-Ethylmorpholine HCl C₆H₁₄ClNO 151.64 95% $349 (100g) Ethyl group at 3-position; HCl salt
2,6-Dimethylmorpholine HCl C₆H₁₄ClNO 151.64 95% $349 (100g) Methyl groups at 2- and 6-positions
(R)-2,5-Dimethylmorpholine HCl C₆H₁₄ClNO 151.64 95% $683 (5g) Methyl groups at 2- and 5-positions

Key Findings :

  • Salt Forms : Hydrochloride salts (e.g., this compound HCl) enhance solubility in polar solvents, making them preferable for certain synthetic applications .
  • Cost Variability : this compound is priced higher per gram than bulkier salts like 2,6-Dimethylmorpholine HCl, likely due to its niche demand in chiral synthesis .
Secondary Amines and Functional Analogues

This compound shares functional similarities with secondary amines like isopropylamine (C₃H₉N, CAS No. 75-31-0) but differs in complexity and applications:

Property This compound Isopropylamine
Molecular Weight 129.20 g/mol 59.11 g/mol
Boiling Point Not reported 33–34°C
Applications Pharmaceutical intermediates Agrochemical synthesis
Steric Hindrance High (bulky morpholine ring) Low (linear structure)

Key Findings :

  • Complexity vs. Simplicity : The morpholine ring in this compound provides a rigid scaffold for selective interactions, whereas isopropylamine’s linear structure is better suited for straightforward alkylation reactions .
  • Thermal Stability : Isopropylamine’s low boiling point limits its use in high-temperature reactions, unlike this compound, which is stable under broader conditions .
Spirocyclic and Heterocyclic Analogues

Compounds like 1,4-dioxa-7-azaspiro[4.4]nonane (CAS No. 176-33-0) and 6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (CAS No. 1256577-71-5) represent more complex heterocycles:

Compound Molecular Weight (g/mol) Key Difference
This compound 129.20 Simple substituted morpholine
1,4-Dioxa-7-azaspiro[4.4]nonane 143.19 Spirocyclic structure with two oxygen atoms
Benzo[b]carbazole derivative 429.50 Polycyclic framework with fused rings

Key Findings :

  • Synthetic Utility : this compound’s simplicity allows for easy functionalization, whereas spirocyclic or polycyclic analogues require multistep synthesis .
  • Biological Activity : Complex heterocycles like the benzo[b]carbazole derivative are often designed for targeted biological activity, unlike this compound, which serves primarily as a building block .

Commercial Availability and Pricing

This compound is supplied by multiple vendors, with pricing varying by scale and enantiomeric form:

  • Racemic this compound : $154/100 mg (95% purity, Leyan.com ) .
  • (S)-Enantiomer : €308/1 g (97% purity, CymitQuimica) .
  • Hydrochloride Salts : Higher purity (97–98%) and bulk pricing (e.g., $683/5g for (2R,5R)-2,5-Dimethylmorpholine HCl) .

Biological Activity

2-Isopropylmorpholine (IPM) is a morpholine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article will explore the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₇H₁₅NO
  • Molecular Weight : 129.21 g/mol

The presence of the isopropyl group in the morpholine ring influences its lipophilicity and biological interactions, making it a candidate for various pharmaceutical applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : IPM has been shown to interact with neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to other morpholine derivatives allows it to modulate receptor activity, which can lead to both excitatory and inhibitory effects on neuronal signaling.
  • Antimicrobial Activity : Some studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in developing new antimicrobial agents. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Cytotoxic Effects : Preliminary research indicates that IPM may have cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential applications in cancer therapy.

Anticancer Activity

A study examining the anticancer properties of various morpholine derivatives found that this compound demonstrated significant cytotoxicity against breast cancer cell lines. The compound was noted for its ability to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Neuropharmacological Effects

In neuropharmacological studies, IPM has been shown to modulate GABAergic transmission. It enhances the binding affinity of GABA at its receptor sites, leading to increased inhibitory neurotransmission. This effect positions this compound as a candidate for treating anxiety disorders and epilepsy .

Comparative Biological Activity Table

Activity Type Observation Mechanism
AnticancerInduces apoptosis in cancer cell linesActivation of caspase pathways
NeuropharmacologicalModulates GABA receptor activityIncreased binding affinity for GABA
AntimicrobialInhibits growth of certain bacterial strainsDisruption of cell membrane integrity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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